molecular formula C25H19ClFNO4S B301140 (5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B301140
M. Wt: 483.9 g/mol
InChI Key: WXBVVJXYXKYTSO-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class of drugs. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by (5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione leads to the inhibition of cancer cell growth, improvement of insulin sensitivity, and reduction of inflammation.
Biochemical and Physiological Effects:
(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis. In diabetic patients, this compound improves insulin sensitivity and reduces blood glucose levels. In inflammation, this compound reduces the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments are its potential therapeutic applications in various diseases, its well-established mechanism of action, and its availability for research purposes. The limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to establish its safety and efficacy.

Future Directions

The future directions for (5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione research include the development of more potent and selective compounds, the identification of new therapeutic applications, and the establishment of its safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential.

Synthesis Methods

The synthesis of (5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 4-chlorobenzene-1,3-diamine and thioacetic acid to yield the final product.

Scientific Research Applications

(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C25H19ClFNO4S

Molecular Weight

483.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H19ClFNO4S/c1-2-31-22-13-16(6-11-21(22)32-15-17-4-3-5-19(27)12-17)14-23-24(29)28(25(30)33-23)20-9-7-18(26)8-10-20/h3-14H,2,15H2,1H3/b23-14-

InChI Key

WXBVVJXYXKYTSO-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC(=CC=C4)F

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC(=CC=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.